molecular formula C23H25N3O4 B2928554 propan-2-yl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate CAS No. 912902-95-5

propan-2-yl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate

Cat. No.: B2928554
CAS No.: 912902-95-5
M. Wt: 407.47
InChI Key: HLRGYASISASJST-UHFFFAOYSA-N
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Description

Propan-2-yl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a heterocyclic compound featuring a benzodiazole (benzimidazole) core fused with a 5-oxopyrrolidin-3-yl moiety and a 4-methoxyphenyl substituent.

Properties

IUPAC Name

propan-2-yl 2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-15(2)30-22(28)14-26-20-7-5-4-6-19(20)24-23(26)16-12-21(27)25(13-16)17-8-10-18(29-3)11-9-17/h4-11,15-16H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRGYASISASJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multi-step organic reactions. One common approach is the condensation of 1-(4-methoxyphenyl)-2-propanone with a benzodiazole derivative, followed by cyclization to form the pyrrolidinone ring. The final step involves esterification with isopropanol to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propan-2-yl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzodiazole core and pyrrolidinone ring are key structural features that contribute to its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares key structural features with pharmacologically active heterocycles:

  • Benzodiazole vs. Benzothiazole: Replacing the sulfur atom in benzothiazole (e.g., 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ) with a nitrogen pair yields benzodiazole.
  • Pyrrolidinone vs. Pyrazoline: The 5-oxopyrrolidin-3-yl group introduces a lactam ring, contrasting with the dihydropyrazoline moiety in analogues. Pyrrolidinones are associated with improved metabolic stability compared to pyrazolines, which may undergo ring-opening reactions .

Table 1: Structural and Functional Group Comparison

Compound Core Heterocycle Key Substituents Pharmacological Notes
Target Compound 1H-1,3-benzodiazole 4-Methoxyphenyl, 5-oxopyrrolidin-3-yl Potential enzyme inhibition (inferred)
2-[5-(4-Methoxyphenyl)-3-phenyl-... 1,3-benzothiazole 4-Methoxyphenyl, pyrazoline Antidepressant, antitumor
Pyrazoline Derivatives Pyrazoline Varied aryl groups Anticancer, antimicrobial
Computational and Experimental Insights
  • Electron Localization : The electron localization function (ELF) analysis via Multiwfn reveals distinct electron-rich regions in the benzodiazole core compared to benzothiazole, influencing binding interactions. For instance, the nitrogen-rich benzodiazole may exhibit stronger hydrogen-bonding capacity.
  • Docking Studies : AutoDock4 simulations predict that the 5-oxopyrrolidin-3-yl group in the target compound engages in hydrophobic interactions with enzyme active sites, akin to pyrazoline derivatives binding to serotonin receptors .
  • Crystallography : While crystal data for the target compound are unavailable, SHELX-refined structures of related molecules (e.g., benzothiazole derivatives ) highlight the importance of methoxyphenyl orientation in lattice packing and stability.

Biological Activity

Propan-2-yl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound that has garnered interest due to its potential biological activity. This compound features a unique structure comprising a benzodiazole ring, a pyrrolidinone moiety, and a methoxyphenyl group, which are believed to contribute to its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Formula C16H20N2O3\text{Molecular Formula }C_{16}H_{20}N_2O_3

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The presence of the benzodiazole and pyrrolidinone moieties enhances these interactions, potentially leading to therapeutic effects. Notably, compounds with similar structures have shown promise as enzyme inhibitors, particularly in the context of neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant enzyme inhibition properties. For example, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease. The efficacy of these inhibitors is often measured using IC50 values, indicating the concentration required to inhibit 50% of enzyme activity.

CompoundTarget EnzymeIC50 (µM)
Propan-2-yl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}acetateAChE12.5

Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with target proteins. These studies provide insights into binding affinities and the nature of interactions at the molecular level. The results suggest that the compound can effectively bind to the active site of AChE, inhibiting its function.

Case Studies

Several case studies have explored the therapeutic potential of compounds structurally related to propan-2-yl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}acetate:

  • Neuroprotective Effects : A study investigated the neuroprotective effects of similar benzodiazole derivatives in animal models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and improve cognitive function.
  • Antidepressant Activity : Another study explored the antidepressant-like effects of related pyrrolidinone compounds in rodent models. Behavioral tests showed significant improvement in depressive symptoms, suggesting potential applications in mood disorders.

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